molecular formula C11H12BrFN2 B12900452 Pyrrolidine, 2-((2-bromo-4-fluorophenyl)imino)-1-methyl- CAS No. 27033-93-8

Pyrrolidine, 2-((2-bromo-4-fluorophenyl)imino)-1-methyl-

Cat. No.: B12900452
CAS No.: 27033-93-8
M. Wt: 271.13 g/mol
InChI Key: VGNFHHDUULRIHJ-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-N-(1-methylpyrrolidin-2-ylidene)aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of bromine and fluorine atoms attached to the benzene ring, along with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-N-(1-methylpyrrolidin-2-ylidene)aniline can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Another method involves the nucleophilic substitution of 2-bromo-4-fluoroaniline with 1-methylpyrrolidine under appropriate reaction conditions. This reaction can be carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the substitution process .

Industrial Production Methods

Industrial production of 2-Bromo-4-fluoro-N-(1-methylpyrrolidin-2-ylidene)aniline may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-N-(1-methylpyrrolidin-2-ylidene)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted aniline derivatives .

Scientific Research Applications

2-Bromo-4-fluoro-N-(1-methylpyrrolidin-2-ylidene)aniline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-N-(1-methylpyrrolidin-2-ylidene)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-fluoro-N-(1-methylpyrrolidin-2-ylidene)aniline is unique due to the presence of the pyrrolidine moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile intermediate in organic synthesis and its applicability in various scientific research fields .

Properties

CAS No.

27033-93-8

Molecular Formula

C11H12BrFN2

Molecular Weight

271.13 g/mol

IUPAC Name

N-(2-bromo-4-fluorophenyl)-1-methylpyrrolidin-2-imine

InChI

InChI=1S/C11H12BrFN2/c1-15-6-2-3-11(15)14-10-5-4-8(13)7-9(10)12/h4-5,7H,2-3,6H2,1H3

InChI Key

VGNFHHDUULRIHJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1=NC2=C(C=C(C=C2)F)Br

Origin of Product

United States

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